methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate
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Description
Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C20H24N4O3 and its molecular weight is 368.437. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antitubercular Applications Methyl 4-((1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)carbamoyl)benzoate and its derivatives have been explored for their antibacterial and antitubercular activities. One study focused on the synthesis of bis(pyrazole-benzofuran) hybrids, which exhibited potent antibacterial efficacies against E. coli, S. aureus, and S. mutans strains, with minimal inhibitory concentration (MIC) and minimal bactericidal concentration (MBC) values indicating strong activity. These compounds also showed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and demonstrated excellent inhibitory activities against MurB enzyme, a key target in antibacterial drug discovery (Mekky & Sanad, 2020). Another research effort synthesized thiazole-aminopiperidine hybrid analogues, identifying compounds with promising activity against Mycobacterium tuberculosis (MTB) DNA gyrase, a crucial enzyme in MTB replication, indicating their potential as novel antitubercular agents (Jeankumar et al., 2013).
Antimalarial Applications Compounds based on the this compound scaffold have also been tested for antimalarial activity, with several novel derivatives being evaluated against Plasmodium falciparum, the parasite responsible for malaria. These studies aim to discover new therapeutic options to combat malaria, focusing on compounds that exhibit promising in vitro activity against the parasite (Kalaria et al., 2014).
Antiproliferative Effects Research into the antiproliferative effects of this compound derivatives has revealed potential cancer therapeutic applications. One study synthesized 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, finding compounds that displayed potent activity against human leukemic cells. This suggests that these derivatives could contribute to the development of new anticancer therapies by inducing cytotoxic effects in cancer cells (Kumar et al., 2014).
Properties
IUPAC Name |
methyl 4-[[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]carbamoyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-27-20(26)15-6-4-14(5-7-15)19(25)21-16-8-10-24(11-9-16)18-12-17(22-23-18)13-2-3-13/h4-7,12-13,16H,2-3,8-11H2,1H3,(H,21,25)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDLNOMVPDNEPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.